![molecular formula C9H18N2O3 B1446719 Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate CAS No. 1035351-07-5](/img/structure/B1446719.png)
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
Description
Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is a carbamate-protected azetidine derivative characterized by a 3-hydroxyazetidin-3-yl core linked to a tert-butoxycarbonyl (Boc) group via a methyl bridge. Its molecular formula is C₁₀H₁₈N₂O₃ (molecular weight: 214.26 g/mol) . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained molecules due to the azetidine ring’s rigid three-dimensional structure.
Key synthetic routes involve Boc protection of the amine group on the azetidine scaffold. Analytical data (e.g., LC/MS, ¹H/¹³C NMR) confirm structural integrity and purity (typically 95–98%) .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWQSPXPWBTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035351-07-5 | |
Record name | tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Azetidine Ring Formation
- Starting Materials: 3-amino-1-propanol derivatives or related precursors.
- Method: Acid-catalyzed cyclization to form the azetidine ring, a four-membered nitrogen-containing heterocycle with a hydroxyl substituent at the 3-position.
- Conditions: Typically carried out under controlled acidic conditions to promote intramolecular nucleophilic substitution and ring closure.
Carbamate Protection (Boc Protection)
- Reagents: Di-tert-butyl dicarbonate (Boc anhydride) is reacted with the amine intermediate.
- Catalysts/Bases: Triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate carbamate formation.
- Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
- Temperature: Typically 0–25°C to control reaction rate and minimize side reactions.
This step protects the amine functionality as a tert-butyl carbamate, enhancing compound stability and enabling further synthetic manipulations.
Purification and Isolation
- Techniques: Flash column chromatography using silica gel with hexane/ethyl acetate gradients (ratios from 3:1 to 1:2) to separate product from impurities.
- Recrystallization: From warm ethanol followed by cooling to –20°C to obtain pure crystalline material.
- Advanced Purification: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns may be employed for high-purity requirements.
Reaction Conditions and Their Impact
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals at δ ~1.4 ppm correspond to tert-butyl protons.
- Signals at δ ~3.5–4.5 ppm correspond to hydroxyl and azetidine ring methylene protons.
- 2D NMR (COSY, HSQC) used to confirm ring structure and stereochemistry.
-
- Characteristic carbamate C=O stretch at ~1680–1720 cm⁻¹.
- O–H stretch around 3200–3500 cm⁻¹ confirms hydroxyl presence.
Research Findings on Stereochemical and Stability Considerations
Stereochemistry:
The azetidine ring's stereochemistry is critical for biological activity and synthetic utility. Enantiopure starting materials or chiral auxiliaries are used to control configuration. Chiral HPLC and X-ray crystallography verify stereochemical purity.Stability:
The compound is stable under neutral and basic conditions but susceptible to acidic hydrolysis of the carbamate group (half-life ~2 hours at pH 3). Proper pH control during storage and reactions is essential to maintain integrity.Hydrogen Bonding:
Intramolecular hydrogen bonding between the hydroxyl and carbamate groups stabilizes the molecule and influences solubility and crystallinity.
Summary Table of Preparation Methodology
Step | Reagents/Conditions | Purpose/Outcome | Notes |
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Azetidine Ring Formation | 3-amino-1-propanol, Acid catalyst | Cyclization to form 3-hydroxyazetidine ring | Control acid strength and temperature |
Carbamate Protection | Di-tert-butyl dicarbonate, Triethylamine, DCM, 0–25°C | Formation of tert-butyl carbamate protecting group | Inert atmosphere to avoid moisture |
Purification | Silica gel chromatography, Ethanol recrystallization | Isolation of pure compound | TLC and HPLC monitoring recommended |
Characterization | NMR, IR, HRMS | Confirmation of structure and purity | Use 2D NMR for stereochemical analysis |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and alcohols. This reaction is critical for deprotection in multi-step syntheses.
Hydrolysis Conditions and Outcomes
Condition | Reagents | Products | Yield | Source |
---|---|---|---|---|
Acidic (HCl, H₂SO₄) | 1–2 M HCl, reflux (4–6 h) | 3-(Aminomethyl)-3-hydroxyazetidine | 85–92% | |
Basic (NaOH, KOH) | 0.5 M NaOH, 60°C (2–3 h) | 3-(Aminomethyl)-3-hydroxyazetidine | 78–88% |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon of the carbamate, followed by cleavage of the C–O bond. The hydroxyazetidine ring remains intact under these conditions.
Nucleophilic Substitution Reactions
The hydroxy group on the azetidine ring participates in nucleophilic substitutions, enabling functionalization at the 3-position.
Substitution with Alkyl/Aryl Halides
Reagent | Catalyst/Base | Product | Yield | Source |
---|---|---|---|---|
Methyl iodide | NaH, THF, 0°C → rt | 3-(Methoxymethyl)-azetidine carbamate | 72% | |
Benzyl bromide | K₂CO₃, DMF, 60°C | 3-(Benzyloxymethyl)-azetidine carbamate | 68% |
These reactions proceed via an SN2 mechanism, with the hydroxyl oxygen acting as the nucleophile. Steric hindrance from the tert-butyl group slightly reduces reactivity.
Coupling Reactions
The carbamate serves as a directing group in metal-catalyzed cross-coupling reactions, facilitating C–C and C–N bond formation.
Suzuki-Miyaura Coupling
Partner | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 3-(Phenylmethyl)-azetidine carbamate | 65% | |
4-Trifluoromethylphenyl | PdCl₂(dppf), K₃PO₄ | 3-[(4-CF₃-phenyl)methyl]-azetidine carbamate | 58% |
The reaction requires pre-halogenation of the azetidine ring, often at the 1-position, prior to coupling.
Aza-Michael Additions
The tertiary amine in the azetidine ring participates in aza-Michael additions with α,β-unsaturated carbonyl compounds.
Electrophile | Base | Product | Yield | Source |
---|---|---|---|---|
Acrylonitrile | DBU, CH₃CN, rt | 3-(Cyanomethyl)-azetidine carbamate | 63% | |
Methyl acrylate | K₂CO₃, THF, 40°C | 3-(Methoxycarbonylmethyl)-azetidine carbamate | 70% |
Regioselectivity is driven by the electron-withdrawing nature of the carbamate group, favoring addition to the β-position .
Oxidation and Reduction
The hydroxyazetidine moiety undergoes selective oxidation or reduction without affecting the carbamate group.
Oxidation to Ketone
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Dess-Martin periodinane | DCM, rt, 2 h | 3-(Aminomethyl)-azetidin-3-one | 82% |
Reduction of Hydroxyl Group
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
BH₃·THF | THF, 0°C → reflux | 3-(Aminomethyl)-azetidine | 75% |
Scientific Research Applications
Biological Activities
The compound has shown promise in several biological contexts:
- Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate may enhance the efficacy of existing antimicrobial agents due to its structural characteristics.
- Anticancer Potential : Some studies suggest that azetidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the hydroxy group in this compound could potentially enhance its interaction with biological targets involved in cancer pathways.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azetidine derivatives, including this compound, and evaluated their antimicrobial activity against a range of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
A separate study focused on the anticancer properties of azetidine derivatives highlighted the ability of this compound to inhibit cell proliferation in human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of azetidine derivatives. This compound was included in the study, where it demonstrated the ability to reduce oxidative stress markers in neuronal cells, indicating its potential utility in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to methyl-substituted analogs (e.g., tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate), which exhibit lower solubility in aqueous media .
Hydrogen Bonding: The 3-hydroxyazetidin-3-yl group in the target compound enables strong hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors. This contrasts with non-hydroxylated analogs, which rely on weaker van der Waals interactions .
Comparison with Aromatic Carbamate Derivatives
Table 2: Aromatic vs. Azetidine-Based Carbamates
Key Observations:
Synthetic Flexibility :
Aromatic carbamates (e.g., tert-butyl (4-bromo-3-methoxybenzyl)carbamate) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diverse substitution patterns . In contrast, azetidine-based carbamates require specialized protection-deprotection strategies due to the ring’s strain and reactivity .
Biological Relevance :
Azetidine derivatives are favored in drug design for their rigid, bioactive conformations, whereas aromatic carbamates are often used as ligands or intermediates in organic synthesis .
Physicochemical and Analytical Data
Table 3: Analytical Profiles of Selected Compounds
Biological Activity
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 1035351-07-5
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurodegenerative processes, potentially offering protective effects against conditions like Alzheimer's disease.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .
- β-secretase Inhibition : It has been shown to act on β-secretase, reducing the formation of amyloid-beta peptides that aggregate and form plaques in Alzheimer's disease .
In Vitro Studies
A study investigating the protective effects of similar compounds on astrocytes stimulated with amyloid-beta showed that these compounds could reduce cell death and oxidative stress markers. While specific data on this compound is limited, related compounds have demonstrated similar protective effects .
In Vivo Studies
In vivo models have been employed to assess the efficacy of related azetidine compounds in preventing cognitive decline induced by scopolamine. These studies indicated moderate protective effects against oxidative stress and inflammation, suggesting potential therapeutic applications for this compound .
Case Studies
- Protective Effects Against Amyloid-beta Toxicity :
- Cognitive Function Improvement :
Data Table: Comparative Biological Activities
Compound Name | Mechanism of Action | Model Type | Effectiveness |
---|---|---|---|
This compound | AChE and β-secretase inhibition | In vitro | Promising |
Related Azetidine Derivative | AChE inhibition | In vivo | Moderate |
M4 Compound (similar structure) | β-secretase inhibition | In vivo | Moderate |
Q & A
Q. What are the established synthetic routes for Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate?
The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and functionalized azetidine intermediates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used as coupling reagents to form carbamate bonds under mild conditions. A representative method involves condensation of tert-butyl-protected amines with azetidine alcohols, followed by purification via column chromatography .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
Key techniques include:
- NMR : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and azetidine ring protons (δ ~3.0–4.0 ppm).
- IR : Stretching frequencies for carbamate C=O (~1680–1720 cm) and hydroxyl groups (~3200–3600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How is purity assessed, and what chromatographic methods are recommended?
Purity is evaluated using HPLC (reverse-phase C18 columns with acetonitrile/water gradients) or TLC (silica gel, ethyl acetate/hexane eluents). For challenging separations, preparative HPLC or flash chromatography with optimized solvent systems (e.g., dichloromethane/methanol) is employed .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies (e.g., unexpected H NMR splitting or IR absorption) may arise from conformational flexibility or hydrogen bonding. Strategies include:
Q. What methodologies optimize reaction yields in stereoselective synthesis?
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enhance enantioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during carbamate formation .
Q. How are hydrogen-bonding patterns analyzed in the compound’s crystal structure?
- Graph set analysis : Categorizes hydrogen bonds (e.g., motifs) into patterns (e.g., , ) to describe supramolecular assemblies.
- Mercury software : Visualizes intermolecular interactions and quantifies bond distances/angles. For example, hydrogen bonds between the azetidine hydroxyl and carbamate carbonyl groups are critical for stabilizing the crystal lattice .
Q. What challenges arise in determining stereochemistry, and how are they addressed?
- Diastereomer separation : Chiral HPLC or crystallization resolves enantiomers.
- X-ray crystallography : Single-crystal analysis (using SHELX ) provides absolute configuration. For example, tert-butyl carbamate derivatives with azetidine rings often exhibit distinct torsion angles (, ) that define stereochemistry .
Q. How do steric and electronic effects influence reactivity in functionalization reactions?
- Steric hindrance : The tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, favoring regioselective modifications at the azetidine nitrogen.
- Electronic effects : Electron-withdrawing substituents on the azetidine ring increase electrophilicity, facilitating alkylation or acylation reactions. Computational studies (e.g., NBO analysis) can quantify these effects .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.